6-Hydroxyoctadecanoic acid
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroxyoctadecanoic acid can be synthesized through the hydroxylation of stearic acid. One common method involves the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as tungsten or molybdenum . The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 70°C and a reaction time of several hours.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of castor oil, followed by alkaline hydrolysis . The hydrogenation process converts the unsaturated fatty acids in castor oil to saturated fatty acids, including this compound. The alkaline hydrolysis step then separates the desired product from other fatty acids.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to form an alcohol.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are often employed.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Esterification: Esters.
Scientific Research Applications
6-Hydroxyoctadecanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
Mechanism of Action
The mechanism of action of 6-hydroxyoctadecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes involved in fatty acid metabolism. It may also influence signaling pathways related to inflammation and cell proliferation . The hydroxyl group allows it to participate in hydrogen bonding, which can affect its interactions with other molecules.
Comparison with Similar Compounds
9,10-Dihydroxyoctadecanoic acid: Another hydroxy fatty acid with two hydroxyl groups at positions 9 and 10.
12-Hydroxyoctadecanoic acid: A hydroxy fatty acid with a hydroxyl group at position 12.
Uniqueness: 6-Hydroxyoctadecanoic acid is unique due to its specific hydroxylation at the 6th carbon position, which imparts distinct chemical and physical properties. This positional specificity can influence its reactivity and interactions with other molecules, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
6-hydroxyoctadecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-14-17(19)15-12-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKCZUOSRQSRHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3158-47-2, 1330-70-7 | |
Record name | 6-Hydroxyoctadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3158-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecanoic acid, hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxyoctadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0112193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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